![molecular formula C14H26N2O3 B1398023 tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate CAS No. 1257293-69-8](/img/structure/B1398023.png)
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not fully detailed in the search results. The molecular weight is reported to be 270.37 g/mol.Scientific Research Applications
Anticancer Agent
Piperidine derivatives have been utilized as anticancer agents due to their ability to interfere with various biological pathways involved in cancer cell proliferation and survival . The specific compound could be explored for its efficacy in this area.
Antiviral Activity
These compounds are also known for their antiviral properties, which make them candidates for the development of new antiviral drugs . Further research could determine the effectiveness of tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate against specific viruses.
Antimicrobial and Antifungal Uses
Piperidine derivatives exhibit antimicrobial and antifungal activities, which could be beneficial in treating various infections . This compound could be synthesized and tested against a range of microbial and fungal strains.
Analgesic and Anti-inflammatory Properties
These derivatives are known to possess analgesic and anti-inflammatory effects, making them useful in pain management and inflammatory conditions . Research could focus on the pain-relieving potential of this specific derivative.
Anti-Alzheimer’s Disease
Piperidine derivatives have been used in drugs targeting Alzheimer’s disease therapy due to their impact on neurotransmitter systems . The compound could be investigated for its potential cognitive benefits.
Anticoagulant Applications
Some piperidine derivatives serve as anticoagulants, helping to prevent blood clots . The tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate could be assessed for its anticoagulant properties.
Future Directions
The future directions for “tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate” are not specified in the search results. Given its use in research , it may have potential applications in various fields of study, but without specific information, it’s difficult to predict future directions.
properties
IUPAC Name |
tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCIRCLHTKTYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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